7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Overview
Description
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . This mechanism is crucial for its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2H-benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide include:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its cardiovascular effects and used as a potassium channel opener.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide derivatives: These compounds have been studied as PI3Kδ inhibitors and show selectivity over other PI3K isoforms.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOAMAFZNZUDSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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